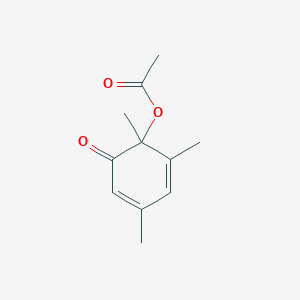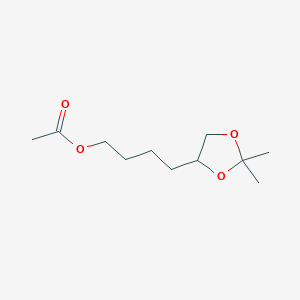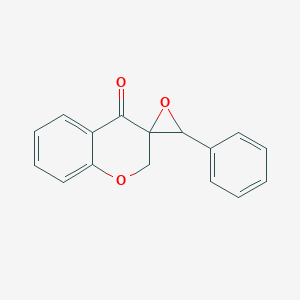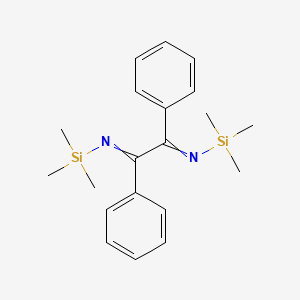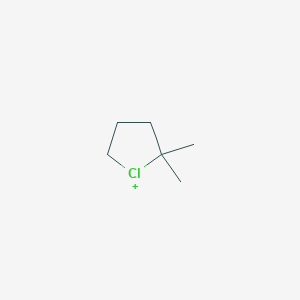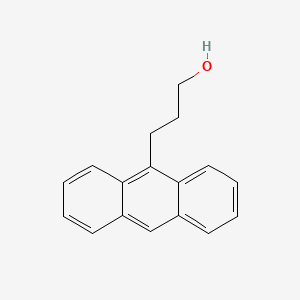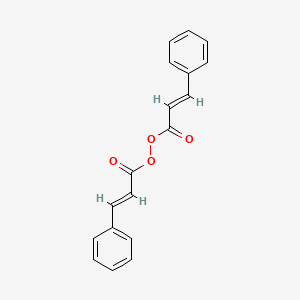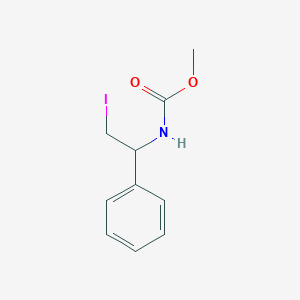
Manganese--neodymium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese–neodymium (2/1) is a compound formed by the combination of manganese and neodymium in a 2:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Manganese is a transition metal known for its catalytic, magnetic, and structural properties, while neodymium is a rare earth element renowned for its magnetic characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese–neodymium (2/1) can be achieved through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common approach involves the reaction of manganese and neodymium oxides at high temperatures. For instance, manganese dioxide and neodymium oxide can be mixed in stoichiometric amounts and heated to temperatures around 1200°C in an inert atmosphere to form the desired compound.
Industrial Production Methods
Industrial production of manganese–neodymium (2/1) typically involves high-temperature solid-state reactions. The raw materials, manganese dioxide and neodymium oxide, are thoroughly mixed and subjected to high temperatures in a controlled environment to ensure the formation of the compound. The process may also involve the use of reducing agents to facilitate the reaction and improve yield.
化学反应分析
Types of Reactions
Manganese–neodymium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and neodymium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Manganese–neodymium (2/1) can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of one of the metal ions with another metal ion in the presence of suitable ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products.
科学研究应用
Manganese–neodymium (2/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: Research is ongoing into its potential use in targeted drug delivery systems and as a contrast agent in medical imaging.
Industry: Manganese–neodymium (2/1) is used in the production of high-performance magnets, which are essential in various industrial applications, including electric motors and generators.
作用机制
The mechanism by which manganese–neodymium (2/1) exerts its effects is primarily related to its magnetic and catalytic properties. The compound interacts with molecular targets through its magnetic field, influencing the behavior of nearby molecules. In catalytic applications, manganese–neodymium (2/1) facilitates chemical reactions by providing active sites for reactants to interact, thereby lowering the activation energy and increasing reaction rates.
相似化合物的比较
Similar Compounds
Manganese–neodymium–tin (Mn-Nd-Sn): This ternary compound has been studied for its magnetic properties and phase relations.
Neodymium compounds: Neodymium forms various compounds, such as neodymium chloride and neodymium sulfate, which exhibit different chemical and physical properties.
Uniqueness
Manganese–neodymium (2/1) is unique due to its specific ratio of manganese to neodymium, which imparts distinct magnetic and catalytic properties
属性
CAS 编号 |
12057-89-5 |
|---|---|
分子式 |
Mn2Nd |
分子量 |
254.12 g/mol |
IUPAC 名称 |
manganese;neodymium |
InChI |
InChI=1S/2Mn.Nd |
InChI 键 |
XNZUEMMIXJGPNN-UHFFFAOYSA-N |
规范 SMILES |
[Mn].[Mn].[Nd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


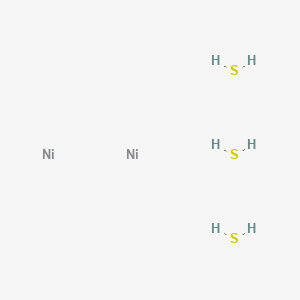
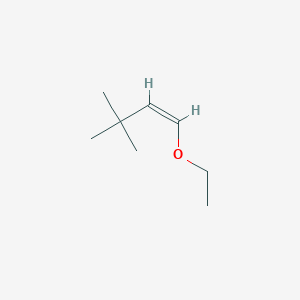
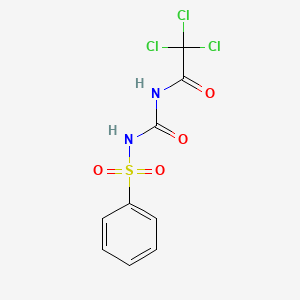
![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)

